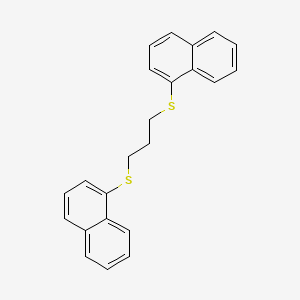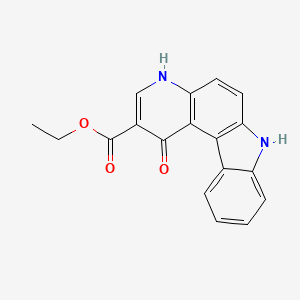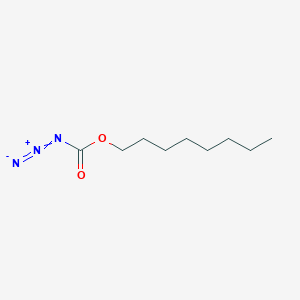
Octyl carbonazidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl carbonazidate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. It is primarily known for its role in facilitating certain types of chemical reactions, particularly those involving nitrene transfer and cyclization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl carbonazidate can be synthesized through a series of chemical reactions involving the introduction of an azide group into an octyl chain. One common method involves the reaction of octyl alcohol with a chlorinating agent to form octyl chloride, which is then reacted with sodium azide to produce octyl azide. The final step involves the reaction of octyl azide with a carbonyl compound to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octyl carbonazidate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Octyl carbonazidate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of octyl carbonazidate involves its ability to act as a nitrene donor in chemical reactions. The compound undergoes intramolecular nitrene C−H insertion reactions, facilitated by catalysts such as cytochrome P450 enzymes. This process involves the abstraction of a hydrogen atom followed by radical recombination, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbonazidate
- Allyl carbonazidate
- Silyl alkynyl carbonazidate
Uniqueness
Octyl carbonazidate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions and specific steric effects .
Properties
CAS No. |
113402-57-6 |
|---|---|
Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
octyl N-diazocarbamate |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-4-5-6-7-8-14-9(13)11-12-10/h2-8H2,1H3 |
InChI Key |
KSIOIJHNENBTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


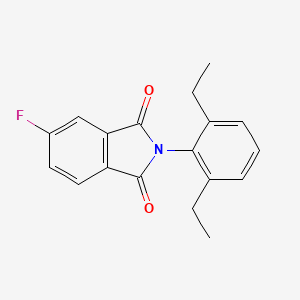
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
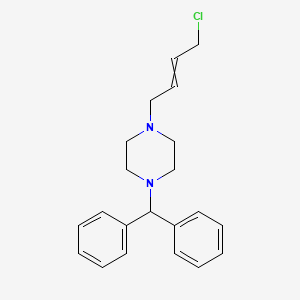
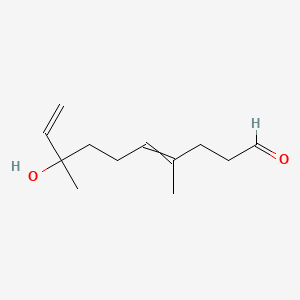
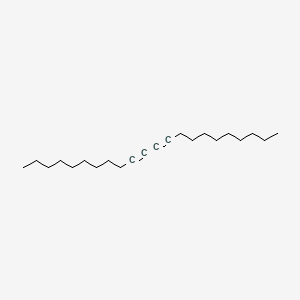
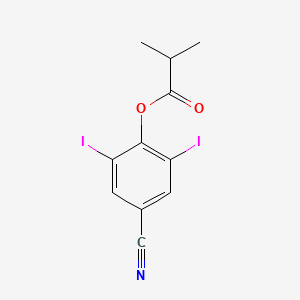
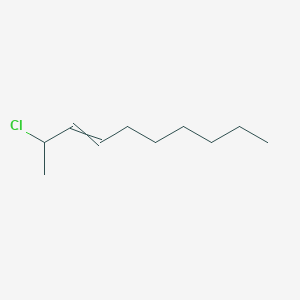
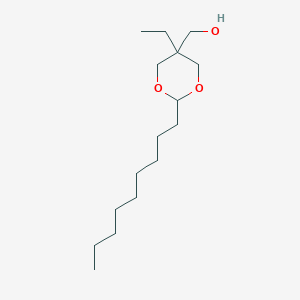

![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
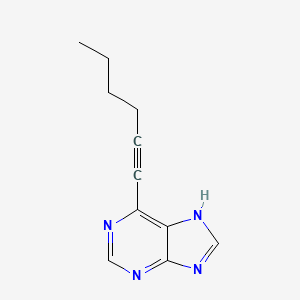
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
